An In-depth Technical Guide to the HIV-1 Tat (48-60) Peptide: Sequence, Structure, and Function
An In-depth Technical Guide to the HIV-1 Tat (48-60) Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HIV-1 Tat (48-60) peptide, a segment of the full-length HIV-1 Tat protein renowned for its potent cell-penetrating capabilities. This document delves into its amino acid sequence, structural characteristics, and its interactions with cellular components, offering valuable insights for its application in research and drug development.
Peptide Sequence and Physicochemical Properties
The HIV-1 Tat (48-60) peptide is a 13-amino acid sequence rich in basic residues, which is crucial for its function.
Sequence: H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-OH One-Letter Code: GRKKRRQRRRPPQ
This high density of cationic residues, particularly arginine, is a defining feature of this peptide and is fundamental to its ability to traverse cellular membranes.
| Property | Value | Reference |
| Molecular Weight | 1719.01 g/mol | [1] |
| Molecular Formula | C70H131N35O16 | [1] |
| Charge at pH 7 | +8 | [2] |
Structural Characteristics
Solid-state Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been instrumental in elucidating the structure of the HIV-1 Tat (48-60) peptide, particularly in the context of membrane interaction.
Contrary to adopting a well-defined secondary structure like an alpha-helix or beta-sheet in solution or when bound to lipid bilayers, the Tat (48-60) peptide predominantly exists as a highly dynamic and nearly random coil .[3][4] This lack of a rigid, amphipathic structure is thought to be essential for its ability to translocate across lipid membranes without causing permanent damage.[4]
NMR Spectroscopy Data
Solid-state NMR studies have provided insights into the peptide's conformation at the atomic level. The following table summarizes representative 13C chemical shifts of labeled residues within the Tat (48-60) peptide when bound to DMPC/DMPG lipid bilayers, indicative of a random coil structure.[3]
| Labeled Residue | Carbon Atom | Chemical Shift (ppm) at 233 K | Chemical Shift (ppm) at 303 K |
| Lys4 | Cα | 55.2 | 56.5 |
| Cβ | 32.1 | 33.1 | |
| Arg8 | Cα | 55.8 | 56.2 |
| Cβ | 30.7 | 31.0 |
Note: The chemical shifts are compared to database values for various secondary structures, with the observed values falling within the range expected for a random coil.[3]
Quantitative Biophysical Data
The interaction of HIV-1 Tat (48-60) with lipid membranes is a critical aspect of its cell-penetrating mechanism. This interaction is primarily driven by electrostatic forces between the cationic peptide and the anionic components of the cell membrane.
Binding Affinity to Lipid Membranes
The dissociation constant (Kd) is a measure of the binding affinity between the peptide and lipid vesicles. A lower Kd value indicates a stronger binding affinity.
| Liposome Composition | Dissociation Constant (Kd) | Method | Reference |
| POPC (neutral) | 7.5 ± 2 µM | Second Harmonic Generation (SHG) | [2] |
| POPG (anionic) | 29.0 ± 4.0 µM | Second Harmonic Generation (SHG) | [2] |
| 75% POPC / 25% POPG | 24.7 ± 0.2 µM | Second Harmonic Generation (SHG) | [2] |
| 75% POPC / 25% POPG | 15.4 µM | Isothermal Titration Calorimetry (ITC) | [2] |
The data indicates that the Tat (48-60) peptide binds to both neutral and anionic lipid membranes, with a nuanced relationship that is not solely dictated by electrostatic attraction.
Cellular Uptake and Signaling Pathways
The HIV-1 Tat (48-60) peptide is a potent cell-penetrating peptide (CPP) that can efficiently traverse the plasma membrane of various cell types. This property has led to its widespread use as a vector for the intracellular delivery of a wide range of cargo molecules.
Mechanism of Cellular Entry
The primary mechanism of cellular entry for the Tat (48-60) peptide is through endocytosis . The peptide's positive charge facilitates its initial interaction with negatively charged heparan sulfate proteoglycans on the cell surface, which then triggers its internalization into endosomes.
Signaling Pathway Activation
Beyond its role as a delivery vector, the full-length Tat protein, and by extension its active domains, can modulate intracellular signaling pathways. Two key pathways affected are the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.
The HIV-1 Tat protein can interact with the TLR4 receptor complex, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines.[5]
Activation of the NF-κB pathway is a critical event in the cellular response to HIV-1 Tat. Tat can induce the degradation of IκB-α, the inhibitor of NF-κB, leading to the translocation of NF-κB into the nucleus and the subsequent transcription of NF-κB-responsive genes.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the HIV-1 Tat (48-60) peptide.
Solid-State NMR Spectroscopy of Tat (48-60) in Lipid Bilayers
This protocol is adapted from studies investigating the structure of Tat (48-60) in a membrane environment.[3]
1. Peptide Synthesis and Isotope Labeling:
-
Synthesize the Tat (48-60) peptide (GRKKRRQRRRPPQ-CONH2) using standard solid-phase Fmoc chemistry.
-
For structural studies, incorporate uniformly 13C, 15N-labeled amino acids at specific positions during synthesis.
-
Purify the peptide by HPLC to >95% purity.
2. Membrane Sample Preparation:
-
Prepare a lipid mixture, for example, DMPC and DMPG in an 8:7 mole ratio, by dissolving them in chloroform.
-
Dry the lipid mixture under a stream of N2 gas and then lyophilize overnight to obtain a homogeneous powder.
-
Resuspend the lipid powder in a phosphate buffer (e.g., 5.8 mM NaH2PO4 and 4.2 mM Na2HPO4, pH 7.0) and subject it to at least eight freeze-thaw cycles to form vesicles.
-
Add the peptide solution to the lipid vesicle solution to achieve a desired peptide:lipid molar ratio (e.g., 1:15).
-
Incubate the mixture overnight to allow for peptide-membrane association.
-
Centrifuge the solution at high speed (e.g., 55,000 rpm) for 4 hours at 4-6 °C to pellet the proteoliposomes.
-
Slowly dry the pellet to a hydration level of approximately 40 wt% and then pack it into a 4 mm MAS rotor for NMR analysis.
3. NMR Data Acquisition:
-
Perform solid-state NMR experiments on a spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Acquire 2D 13C-13C correlation spectra (e.g., DARR or INADEQUATE) at different temperatures (e.g., 233 K and 303 K) to determine the chemical shifts of the labeled carbon atoms.
-
The observed chemical shifts can be compared to random coil, alpha-helix, and beta-sheet database values to determine the peptide's secondary structure.
Circular Dichroism (CD) Spectroscopy
This protocol is a general guideline for assessing the secondary structure of Tat (48-60) in solution and in the presence of lipid vesicles.[8][9]
1. Sample Preparation:
-
Dissolve the lyophilized Tat (48-60) peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 50 µM.
-
For membrane interaction studies, prepare large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC/POPG) by extrusion.
-
Mix the peptide solution with the LUV suspension to the desired peptide-to-lipid molar ratio.
2. CD Measurement:
-
Use a spectropolarimeter to record CD spectra from approximately 195 nm to 260 nm.
-
Use a quartz cuvette with a path length of 1 mm.
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
Record a baseline spectrum of the buffer (and LUVs, if applicable) and subtract it from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
3. Data Analysis:
-
Analyze the shape of the CD spectrum to determine the predominant secondary structure. A random coil structure is characterized by a strong negative band around 200 nm.
MTT Cell Viability Assay
This protocol can be used to assess the cytotoxicity of the Tat (48-60) peptide on a given cell line, such as HeLa cells.[1][10]
1. Cell Seeding:
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
2. Peptide Treatment:
-
Prepare a series of dilutions of the HIV-1 Tat (48-60) peptide in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0-100 µM).
-
Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include control wells with medium only.
-
Incubate the cells with the peptide for 24 hours.
3. MTT Incubation:
-
After the 24-hour incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
4. Solubilization of Formazan:
-
After the MTT incubation, add 100-150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as the ratio of the absorbance of the treated cells to the absorbance of the untreated control cells.
Conclusion
The HIV-1 Tat (48-60) peptide remains a subject of intense research due to its remarkable ability to penetrate cell membranes. Its disordered structure, coupled with its high cationic charge, facilitates this process. Understanding its biophysical properties, mechanism of action, and its influence on cellular signaling pathways is paramount for its effective and safe application in the development of novel therapeutic and diagnostic agents. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile peptide.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Label-free probe of HIV-1 TAT peptide binding to mimetic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-Bound Dynamic Structure of an Arginine-Rich Cell-Penetrating Peptide, the Protein Transduction Domain of HIV TAT, from Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HIV-1 Tat Protein Induces Production of Proinflammatory Cytokines by Human Dendritic Cells and Monocytes/Macrophages through Engagement of TLR4-MD2-CD14 Complex and Activation of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human immunodeficiency virus-1 Tat activates NF-κB via physical interaction with IκB-α and p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
